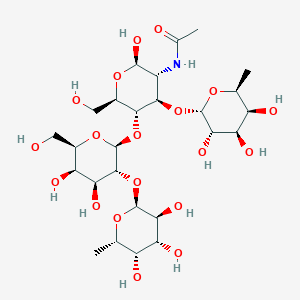
Lewis y Tetrasaccharide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lewis y Tetrasaccharide is a carbohydrate molecule that belongs to the Lewis blood group antigens. It is composed of four monosaccharides: fucose, galactose, N-acetylglucosamine, and another fucose. This tetrasaccharide is known for its role in cell adhesion and is often found on the surface of epithelial cells, particularly in cancerous tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lewis y Tetrasaccharide typically involves the formation of glycosidic bonds between the monosaccharide units. Common methods include:
Koenigs-Knorr Reaction: This method uses glycosyl halides and alcohols in the presence of a heavy metal salt like silver carbonate.
Helferich Reaction: This involves the use of glycosyl chlorides and alcohols under acidic conditions.
Chemo-enzymatic Synthesis: This method combines chemical synthesis with enzymatic steps to achieve high specificity and yield.
Industrial Production Methods
Automated solid-phase synthesis has been employed for the large-scale production of this compound. This method allows for the rapid assembly of the tetrasaccharide with high precision and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Lewis y Tetrasaccharide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the monosaccharides.
Reduction: This can be used to reduce any aldehyde groups present in the tetrasaccharide.
Substitution: This involves replacing one functional group with another, such as acetylation or methylation of hydroxyl groups
Common Reagents and Conditions
Oxidation: Common reagents include periodate and permanganate under acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acetyl chloride or methyl iodide in the presence of a base like pyridine
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield alditols .
Wissenschaftliche Forschungsanwendungen
Lewis y Tetrasaccharide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosidic bond formation and carbohydrate chemistry.
Biology: It plays a crucial role in cell adhesion studies and is used to investigate cell-cell interactions.
Medicine: this compound is a biomarker for certain types of cancer, including ovarian and breast cancer. .
Industry: It is used in the development of glycan-based drugs and as a standard in glycomics research
Wirkmechanismus
Lewis y Tetrasaccharide exerts its effects primarily through its interaction with selectins, which are cell adhesion molecules. This interaction facilitates the adhesion of cancer cells to the endothelium, promoting metastasis. The molecular targets include E-selectin and P-selectin, which are involved in the inflammatory response and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lewis a Tetrasaccharide: Similar in structure but differs in the linkage of the fucose residues.
Lewis b Tetrasaccharide: Contains an additional fucose residue compared to Lewis y Tetrasaccharide.
Sialyl Lewis x Tetrasaccharide: Contains a sialic acid residue, which significantly alters its biological function
Uniqueness
This compound is unique due to its specific role in cancer cell adhesion and its high expression in certain cancer types. This makes it a valuable target for cancer diagnostics and therapeutics .
Eigenschaften
Molekularformel |
C26H45NO19 |
|---|---|
Molekulargewicht |
675.6 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)45-21-11(27-8(3)30)23(39)42-10(5-29)20(21)44-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
SRHNADOZAAWYLV-XLMUYGLTSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)CO)O)NC(=O)C)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)O)NC(=O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)-](/img/structure/B15062139.png)
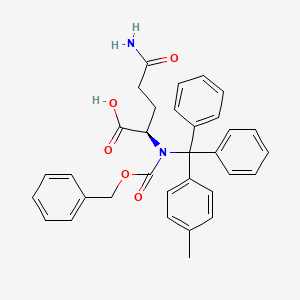
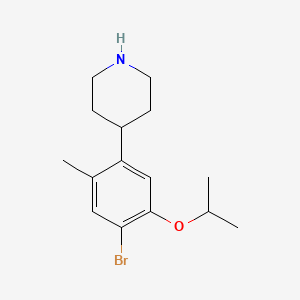
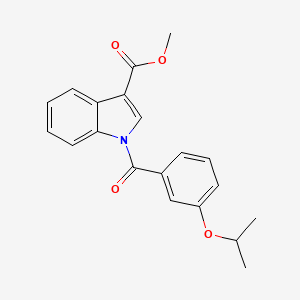
![[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15062155.png)
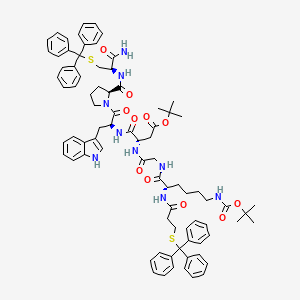
![3-([1,1'-Biphenyl]-4-yl)-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole](/img/structure/B15062157.png)
![(2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]](/img/structure/B15062160.png)
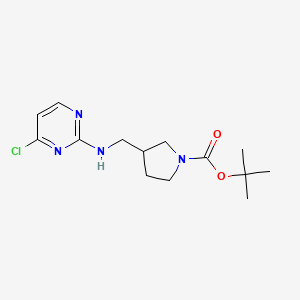
![tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062186.png)
![tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate](/img/structure/B15062195.png)
![(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl acetate](/img/structure/B15062200.png)

